molecular formula C9H11NO3 B126286 1-(2-Methoxyethyl)-4-nitrobenzene CAS No. 69628-98-4

1-(2-Methoxyethyl)-4-nitrobenzene

Cat. No. B126286
CAS RN: 69628-98-4
M. Wt: 181.19 g/mol
InChI Key: VZUJQBDFJZRCBQ-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)-4-nitrobenzene” is a chemical compound. Based on its name, it likely contains a benzene ring with a nitro group (-NO2) attached at the 4th position and a 2-methoxyethyl group attached at the 1st position .


Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyethyl)-4-nitrobenzene” would consist of a benzene ring, which is a cyclic compound with alternating double bonds, with a nitro group (-NO2) and a 2-methoxyethyl group (-OCH2CH3) attached .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Methoxyethyl)-4-nitrobenzene” would depend on the conditions and reagents used. The nitro group might undergo reduction reactions, and the methoxyethyl group could participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methoxyethyl)-4-nitrobenzene” would depend on its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(2-Methoxyethyl)-4-nitrobenzene can be synthesized through various chemical processes. For example, 4-methoxy-1-nitrobenzene, a related compound, is produced by substituting 4-chloro-1-nitrobenzene and further converting it through reductive and diazotization methods to form 4-methoxyphenol. These processes are significant due to high yields above 80% in all steps (Jian, 2000).

Structural Analysis 2. Structural analysis of methoxybenzenes, including derivatives like 1,2-dimethoxy-4-nitrobenzene, reveals interesting features. These molecules can form hydrogen-bonded dimers and exhibit unique packing arrangements in their solid forms, which are critical for understanding their chemical behaviors (Fun et al., 1997).

Antibacterial Properties 3. 1-(2-Methoxyethyl)-4-nitrobenzene and its variants have shown potential antibacterial properties. Compounds like 1,2-bis(N’-2-methoxybenzoylthioureido)-4-nitrobenzene have been synthesized and screened for antibacterial activity against various bacteria, showing higher efficacy against Gram-positive bacteria (Halim et al., 2012).

Electrochemical Applications 4. The electrochemical properties of compounds like 4-nitrobenzene and 4-methoxybenzene are significant in scientific research. These compounds are used in electrochemical grafting processes, which have applications in surface science and materials engineering (Rappich et al., 2006).

Atmospheric Chemistry 5. In atmospheric chemistry, the reaction of related compounds like guaiacol (2-methoxyphenol) with hydroxyl radicals has been studied. This research is crucial for understanding the formation of secondary organic aerosols and gas-phase oxidation products in the atmosphere, which has broader implications for environmental science (Lauraguais et al., 2014).

Photoreagents in Protein Crosslinking 6. Nitrophenyl ethers, including 4-nitrophenyl ethers, are explored as high-yield photoreagents for protein crosslinking and affinity labeling. This application is particularly important in biochemistry and molecular biology for studying protein interactions and functions (Jelenc et al., 1978).

Safety And Hazards

Like many chemical compounds, “1-(2-Methoxyethyl)-4-nitrobenzene” should be handled with care. Direct contact, inhalation, or ingestion could be harmful. It’s important to use personal protective equipment and follow safety protocols when handling this compound .

Future Directions

The future research directions for “1-(2-Methoxyethyl)-4-nitrobenzene” could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(2-methoxyethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJQBDFJZRCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989731
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-4-nitrobenzene

CAS RN

69628-98-4
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69628-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kundu - Chemistry Africa, 2018 - Springer
This article describes the design, synthesis and studied of electronic properties of four novel spirobifluorene derivatives. The synthesized compounds were characterized by 1 H/ 13 C …
Number of citations: 0 link.springer.com
P Strazzolini, AG Giumanini, A Runcio… - The Journal of Organic …, 1998 - ACS Publications
A nitro group may be effectively delivered to the ortho position of alkylbenzenes, provided that a suitable chaperon function is located in α-position and a dilute solution of HNO 3 in CH …
Number of citations: 55 pubs.acs.org

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